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Compound of Interest

Compound Name: Methyl N-methylanthranilate

Cat. No.: B146674 Get Quote

A Comparative Guide to the Synthesis of Methyl
N-methylanthranilate
For Researchers, Scientists, and Drug Development Professionals

Methyl N-methylanthranilate is a key aromatic compound with applications ranging from

fragrances and flavorings to the synthesis of pharmaceuticals. The selection of an appropriate

synthetic route is crucial for achieving desired yield, purity, and cost-effectiveness. This guide

provides a side-by-side comparison of common methods for the synthesis of Methyl N-
methylanthranilate, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes
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Synthesis Route Overviews and Diagrams
This section details the primary chemical pathways for synthesizing Methyl N-
methylanthranilate.

Reductive Alkylation of Methyl Anthranilate
This is one of the most efficient and high-yielding methods. It involves the reaction of methyl

anthranilate with formaldehyde in the presence of a reducing agent, typically hydrogen gas and

a metal catalyst. An acidic catalyst is often employed to facilitate the reaction and prevent the

formation of byproducts.[1]
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Caption: Reductive alkylation pathway for Methyl N-methylanthranilate synthesis.

Direct Methylation with Dimethyl Sulfate
This classical method involves the direct N-methylation of methyl anthranilate using a

methylating agent like dimethyl sulfate in the presence of a base.[2][3] While it avoids the need

for high-pressure equipment, controlling the degree of methylation to prevent the formation of

the N,N-dimethylated byproduct can be challenging.

Methyl Anthranilate

Methyl N-methylanthranilate

Dimethyl Sulfate

Methylation

Base (e.g., Na₂CO₃)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b146674?utm_src=pdf-body-img
https://www.benchchem.com/product/b146674?utm_src=pdf-body
https://patents.google.com/patent/US7368592B1/en
https://patents.google.com/patent/GB2236318A/en
https://www.benchchem.com/product/b146674?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Direct methylation of Methyl Anthranilate using Dimethyl Sulfate.

Eschweiler-Clarke Reaction
A specific type of reductive amination, the Eschweiler-Clarke reaction uses a mixture of

formaldehyde and formic acid to methylate a primary or secondary amine.[4] This method is

known for its ability to produce tertiary amines without the formation of quaternary ammonium

salts.
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Caption: Eschweiler-Clarke synthesis of Methyl N-methylanthranilate.

Experimental Protocols
Reductive Alkylation
Materials:

Methyl anthranilate (2.0 mol, 302 g)

Ethyl acetate (700 mL)

K-10 powder (30 g)
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5% Palladium on carbon catalyst (30 g)

37% aqueous formaldehyde solution (2.12 mol, 160 mL)

Saturated NaHCO₃ solution

Saturated NaCl solution

Procedure:

In a 2 L Parr pressure reactor, a mixture of methyl anthranilate (302 g), ethyl acetate (700

mL), K-10 powder (30 g), and 5% palladium on carbon catalyst (30 g) is prepared.

The mixture is cooled to 5°C, and a 37% aqueous formaldehyde solution (160 mL) is added.

The reactor is sealed and pressurized with hydrogen to an initial pressure of 50 psig.

The mixture is hydrogenated at room temperature with continuous stirring for approximately

6-7 hours, or until hydrogen uptake ceases.

The reaction mixture is then filtered to remove the catalyst and K-10 powder.

The filtrate is washed twice with 100 mL of saturated NaHCO₃ solution to neutralize any

remaining acid.

The organic layer is separated and washed with 100 mL of saturated NaCl solution.

The organic layer is dried, and the solvent is evaporated under reduced pressure.

The resulting residue is distilled to yield pure Methyl N-methylanthranilate.[1]

Direct Methylation with Dimethyl Sulfate
Materials:

Methyl anthranilate (0.5 mol, 75.6 g)

Methanol (300 cm³)
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Water (70 ml)

Sodium carbonate (0.42 mol, 45 g)

Dimethyl sulfate (0.75 mol, 94.6 g)

Benzene

Procedure:

Methyl anthranilate (75.6 g) is dissolved in a mixture of methanol (300 cm³) and water (70

ml).

Sodium carbonate (45 g) is added to the solution.

The reaction mixture is heated to reflux with stirring.

Dimethyl sulfate (94.6 g) is added dropwise over 1 hour while maintaining reflux.

After the addition is complete, the mixture is stirred at reflux for an additional hour.

The mixture is cooled, and 200 ml of benzene is added.

The mixture is then cooled to 0°C.

The organic layer is separated, and the aqueous layer is extracted with benzene.

The combined organic extracts are washed, dried, and the solvent is removed by distillation

to yield the crude product, which can be further purified by vacuum distillation.[5]

Eschweiler-Clarke Reaction (General Protocol)
Materials:

Methyl anthranilate

Formaldehyde (37% aqueous solution)

Formic acid
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Procedure:

To the secondary amine (in this case, methyl anthranilate), an excess of formic acid and

formaldehyde is added.

The mixture is heated, typically near boiling (around 80-100°C), for several hours.

After cooling, the reaction mixture is made basic and extracted with an organic solvent.

The organic layer is washed, dried, and the solvent is evaporated to give the crude product,

which can be purified by distillation.

Note: Specific quantitative data for the Eschweiler-Clarke synthesis of Methyl N-
methylanthranilate is not readily available in the cited literature. The provided protocol is a

general representation of the reaction.

Esterification of N-methylanthranilic acid (General
Protocol)
Materials:

N-methylanthranilic acid

Methanol

Concentrated sulfuric acid (catalytic amount)

Procedure:

N-methylanthranilic acid is dissolved in an excess of methanol.

A catalytic amount of concentrated sulfuric acid is carefully added.

The mixture is heated to reflux for several hours.

After cooling, the excess methanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent and washed with a basic solution (e.g.,

sodium bicarbonate) to remove unreacted acid and the catalyst.

The organic layer is then washed with water, dried, and the solvent is evaporated to yield

Methyl N-methylanthranilate.

Note: This is a general procedure for Fischer esterification. Specific experimental data for this

particular reaction was not found in the search results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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